1-(3,4-dimethoxyphenyl)ethanone 1H-tetraazol-5-ylhydrazone
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Overview
Description
1-(3,4-dimethoxyphenyl)ethanone 1H-tetraazol-5-ylhydrazone is a complex organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural properties and reactivity.
Preparation Methods
The synthesis of 1-(3,4-dimethoxyphenyl)ethanone 1H-tetraazol-5-ylhydrazone typically involves the reaction of 3,4-dimethoxyphenylethylamine with sodium azide and triethyl orthoformate in an acidic medium . This method is known for its efficiency and high yield. Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and safety.
Chemical Reactions Analysis
1-(3,4-dimethoxyphenyl)ethanone 1H-tetraazol-5-ylhydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the tetrazole ring acts as a nucleophile. Common reagents used in these reactions include sodium azide, triethyl orthoformate, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,4-dimethoxyphenyl)ethanone 1H-tetraazol-5-ylhydrazone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxyphenyl)ethanone 1H-tetraazol-5-ylhydrazone involves its interaction with specific molecular targets. The tetrazole ring is known to participate in hydrogen bonding and other interactions with biological molecules, which can influence various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3,4-dimethoxyphenyl)ethanone 1H-tetraazol-5-ylhydrazone is unique due to its specific structural features. Similar compounds include:
3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine, where the 3- and 4-position hydroxy groups are replaced with methoxy groups.
Mescaline: A naturally occurring psychedelic compound with a similar structure. The uniqueness of this compound lies in its tetrazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14N6O2 |
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Molecular Weight |
262.27g/mol |
IUPAC Name |
N-[(Z)-1-(3,4-dimethoxyphenyl)ethylideneamino]-2H-tetrazol-5-amine |
InChI |
InChI=1S/C11H14N6O2/c1-7(12-13-11-14-16-17-15-11)8-4-5-9(18-2)10(6-8)19-3/h4-6H,1-3H3,(H2,13,14,15,16,17)/b12-7- |
InChI Key |
YZHVKSRBJXUFNV-GHXNOFRVSA-N |
Isomeric SMILES |
C/C(=N/NC1=NNN=N1)/C2=CC(=C(C=C2)OC)OC |
SMILES |
CC(=NNC1=NNN=N1)C2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CC(=NNC1=NNN=N1)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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